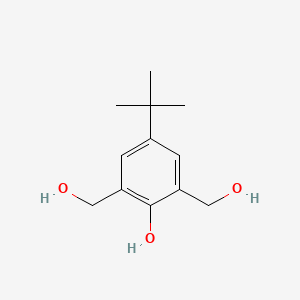

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Descripción general

Descripción

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is an organic compound with the molecular formula C₁₂H₁₈O₃. It is a phenolic compound characterized by the presence of a tert-butyl group and two hydroxymethyl groups attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol can be synthesized through the hydroxymethylation of 2,6-di-tert-butylphenol. The reaction typically involves the use of formaldehyde and a base such as sodium hydroxide. The reaction conditions include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents include water or alcohols like methanol or ethanol.

Catalyst: A base catalyst such as sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 2,6-di-tert-butylphenol and formaldehyde.

Reaction Vessel: Large-scale reactors equipped with stirring mechanisms to ensure proper mixing.

Purification: The product is purified through crystallization or distillation to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the electrophile used, resulting in various substituted phenols.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

Crosslinking Agent :

TMP is widely utilized as a crosslinking agent in the production of various resins, including epoxy and phenolic resins. Its hydroxyl groups facilitate the formation of covalent bonds with other molecules, enhancing the stability and mechanical properties of the resulting polymers.

Monomer in Polymer Synthesis :

It serves as a monomer in synthesizing polyesters and polyacetals, where its incorporation can lead to improved thermal stability and flame retardancy. The presence of TMP units in these polymers contributes to their crosslinking capabilities.

Applications in Material Science

Composite Materials :

Research indicates that TMP can act as a co-filler in composite materials, enhancing their mechanical properties. The interaction between TMP's hydroxyl groups and the polymer matrix improves adhesion and stress transfer, which is critical for performance in structural applications.

Flame Retardancy :

Studies have demonstrated that incorporating TMP into epoxy/clay nanocomposites significantly improves flame retardancy. This property is particularly valuable in applications requiring materials that can withstand high temperatures without degrading.

Biological Activities

Recent research has highlighted the biological activities associated with 4-tert-butyl-2,6-bis(hydroxymethyl)phenol. Notably, it exhibits antioxidant properties that can protect against oxidative stress. This makes it a candidate for applications in pharmaceuticals and cosmetics where oxidative stability is crucial .

Case Studies

-

Polymer Development :

- A study by Wang et al. (2017) explored the synthesis of hyperbranched poly(arylene ether sulfone)s using TMP as a crosslinking agent. The resulting polymers exhibited high glass transition temperatures and excellent thermal stability, showcasing TMP's effectiveness in enhancing polymer performance.

-

Composite Material Research :

- Fu et al. (2008) investigated novel epoxy/clay nanocomposites prepared with TMP. Their findings indicated that the addition of TMP significantly improved flame retardancy compared to traditional composites without TMP.

- Antioxidant Studies :

Mecanismo De Acción

The antioxidant properties of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound interrupts the chain reaction of lipid peroxidation, preventing cellular damage.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol:

2,6-Di-tert-butyl-4-hydroxymethylphenol: Similar in structure but with a hydroxymethyl group instead of a hydroxyl group.

Uniqueness

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is unique due to the presence of two hydroxymethyl groups, which enhance its antioxidant properties compared to similar compounds like butylated hydroxytoluene. This structural difference allows it to interact with free radicals more effectively, making it a more potent antioxidant.

Actividad Biológica

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, commonly referred to as TBHMP, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of TBHMP, including its antioxidant, antimicrobial, and potential therapeutic effects, supported by relevant research findings and case studies.

- Chemical Formula : C₁₂H₁₈O₃

- CAS Number : 2203-14-7

- Molecular Structure : TBHMP features a tert-butyl group and two hydroxymethyl substituents on a phenolic ring, contributing to its unique reactivity and biological properties.

1. Antioxidant Properties

TBHMP has been identified as a potent antioxidant. It acts as a radical scavenger, effectively neutralizing free radicals and thereby protecting cellular components from oxidative damage. Studies have demonstrated that TBHMP can significantly reduce lipid peroxidation in various biological systems.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Demonstrated significant reduction in DPPH radical activity. | |

| Lipid peroxidation assays | Showed decreased malondialdehyde levels in treated cells. |

2. Antimicrobial Activity

Research indicates that TBHMP exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against bacteria and fungi, highlighting its potential as a natural preservative or therapeutic agent.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Significant |

| Escherichia coli | Weak |

In a study involving the synthesis of platinum complexes with TBHMP, the compound demonstrated enhanced antimicrobial activity when coordinated with metal ions, suggesting that its biological activity can be augmented through complexation .

3. Endocrine Disruption Potential

While some phenolic compounds are known for their endocrine-disrupting properties, studies have indicated that TBHMP does not exhibit significant endocrine disruption effects. The current literature suggests no evidence supporting endocrine activity related to TBHMP .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, TBHMP was administered to rat models exposed to oxidative stress. The results indicated a marked improvement in antioxidant enzyme levels (superoxide dismutase and catalase) compared to control groups, suggesting a protective effect against oxidative damage.

Case Study 2: Antimicrobial Applications

A formulation containing TBHMP was tested for preservation efficacy in cosmetic products. The results showed that the inclusion of TBHMP significantly inhibited microbial growth over extended periods, proving its potential as a natural preservative.

Research Findings

Recent studies have focused on the synthesis of metal complexes involving TBHMP and their biological implications. For instance:

- Iron Complexes : Research has shown that iron complexes formed with TBHMP exhibit enhanced stability and biological activity compared to the free ligand .

- Catalytic Activity : TBHMP has been utilized in catalytic applications, particularly in polymerization processes, showcasing its versatility beyond biological contexts .

Propiedades

IUPAC Name |

4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBBGGADHQDMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176497 | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-14-7 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.